![molecular formula C8H7ClN6O2 B14192042 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine CAS No. 923033-77-6](/img/structure/B14192042.png)
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom, a nitro group, and a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-chloro-2-methylpyridine to introduce the nitro group, followed by the formation of the tetrazole ring through a cycloaddition reaction with sodium azide and a suitable nitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Reduction: The major product is 5-amino-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1H-tetrazole: Shares the tetrazole moiety but lacks the pyridine ring and nitro group.
Losartan Potassium: Contains a tetrazole ring and is used as an antihypertensive agent.
Uniqueness
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
923033-77-6 |
---|---|
Molekularformel |
C8H7ClN6O2 |
Molekulargewicht |
254.63 g/mol |
IUPAC-Name |
5-chloro-2-[(1-methyltetrazol-5-yl)methyl]-3-nitropyridine |
InChI |
InChI=1S/C8H7ClN6O2/c1-14-8(11-12-13-14)3-6-7(15(16)17)2-5(9)4-10-6/h2,4H,3H2,1H3 |
InChI-Schlüssel |
PJTAKAXKQXYTOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.